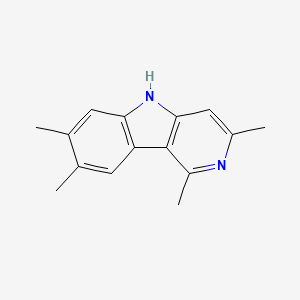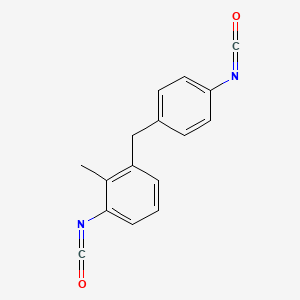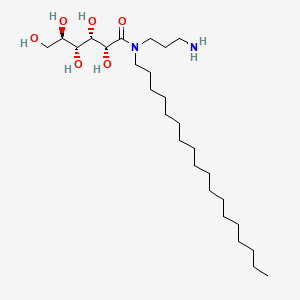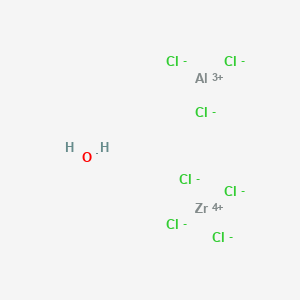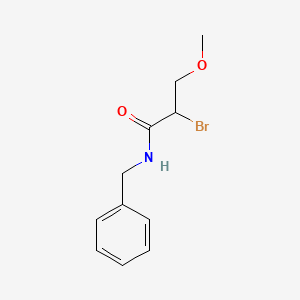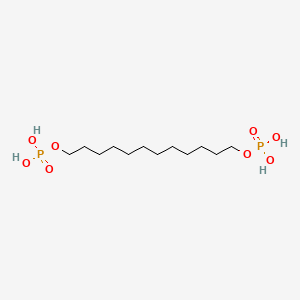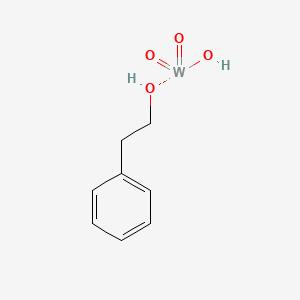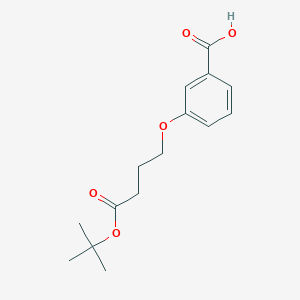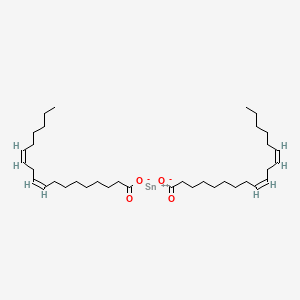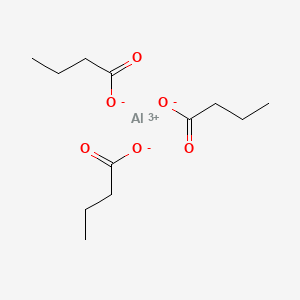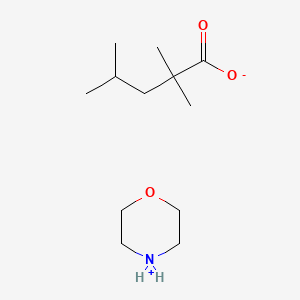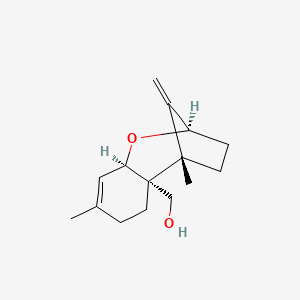
Trichotheca-9,12-dien-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichotheca-9,12-diène-15-ol: is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is a labdane-type diterpenoid, which is a subgroup of terpenoids known for their structural diversity and significant commercial and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-diène-15-ol involves multiple steps, starting from readily available materials. One common method includes the use of geranylgeranyl diphosphate (GGPP) as a precursor, which undergoes cycloisomerization to form the labdane core structure . The reaction conditions typically involve the use of copper(I) iodide (CuI) , paraformaldehyde , and tetrahydrofuran (THF) as solvents .
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Trichotheca-9,12-diène-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .
Scientific Research Applications
Trichotheca-9,12-diène-15-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other labdane-type diterpenoids.
Biology: Studied for its potential role in plant defense mechanisms and its biosynthetic pathways.
Mechanism of Action
The mechanism of action of Trichotheca-9,12-diène-15-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and gene expression , leading to various biological effects . The compound’s structure allows it to interact with cell membranes and proteins , influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Trichotheca-9,12-diène-15-ol can be compared with other labdane-type diterpenoids, such as:
- Labda-7,13-dien-15-ol
- Labda-7,13(16),14-triene
- Labda-7,12,14-triene
- Labda-7,14-dien-13-ol
These compounds share similar core structures but differ in their functional groups and biological activities. Trichotheca-9,12-diène-15-ol is unique due to its specific stereochemistry and functional groups , which contribute to its distinct chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol involves multiple steps, starting from readily available materials. One common method includes the use of geranylgeranyl diphosphate (GGPP) as a precursor, which undergoes cycloisomerization to form the labdane core structure . The reaction conditions typically involve the use of copper(I) iodide (CuI) , paraformaldehyde , and tetrahydrofuran (THF) as solvents .
Industrial Production Methods: This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Trichotheca-9,12-dien-15-ol undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols .
Applications De Recherche Scientifique
Trichotheca-9,12-dien-15-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Trichotheca-9,12-dien-15-ol involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and gene expression , leading to various biological effects . The compound’s structure allows it to interact with cell membranes and proteins , influencing cellular processes such as signal transduction and metabolism .
Comparaison Avec Des Composés Similaires
Trichotheca-9,12-dien-15-ol can be compared with other labdane-type diterpenoids, such as:
- Labda-7,13-dien-15-ol
- Labda-7,13(16),14-triene
- Labda-7,12,14-triene
- Labda-7,14-dien-13-ol
These compounds share similar core structures but differ in their functional groups and biological activities. This compound is unique due to its specific stereochemistry and functional groups , which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
155680-81-2 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |
InChI |
InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m1/s1 |
Clé InChI |
PQBNUDVBMOMLPM-APIJFGDWSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC[C@H](C3=C)O2)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
